molecular formula C14H13NO4S2 B2527128 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid CAS No. 300817-71-4

3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid

Cat. No.: B2527128
CAS No.: 300817-71-4
M. Wt: 323.38
InChI Key: RBFAZZXBOAKXHR-FLIBITNWSA-N
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Description

3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid is an organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, followed by the addition of a propanoic acid derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions at the thiazolidinone ring

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, methanol

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Alcohols

    Substitution products: Various substituted thiazolidinones

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential antimicrobial and antifungal properties

    Medicine: Explored for its potential anti-inflammatory and anticancer activities

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Inhibition of enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity

    Induction of apoptosis: In cancer cells through the activation of caspases and other apoptotic pathways

    Disruption of microbial cell walls: Leading to antimicrobial effects

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid
  • 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]piperidine-2,6-dione

Uniqueness

3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety, which may confer distinct biological and chemical properties compared to its analogs.

Biological Activity

3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by recent research findings.

  • Molecular Formula : C₁₄H₁₃N₁O₄S₂
  • Molecular Weight : 323.39 g/mol
  • CAS Number : 302824-30-2

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound. The following sections detail its antibacterial, antifungal, and cytotoxic effects.

Antibacterial Activity

Research indicates that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance:

  • A study demonstrated that compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 2.31 to 4.33 μM for the most active derivatives .
CompoundMIC (μM)Target Bacteria
Compound A2.31Staphylococcus aureus
Compound B4.33Escherichia coli
Compound C3.67Pseudomonas aeruginosa

Antifungal Activity

The compound also exhibits antifungal properties:

  • In vitro studies have shown that related thiazolidinone derivatives possess antifungal activity against Candida species with MIC values comparable to established antifungal agents like ketoconazole .
CompoundMIC (μM)Target Fungus
Compound D1.25Candida albicans
Compound E2.50Aspergillus niger
Ketoconazole32.00Candida albicans

Cytotoxicity

The cytotoxic potential of the compound has been evaluated in various cancer cell lines:

  • A recent study reported that the compound displayed selective cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 (μM)
HeLa15.0
MCF720.5
A54918.0

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial and fungal survival, such as lanosterol 14α-demethylase in fungi .
  • Receptor Modulation : It acts as a modulator for PPARγ receptors, which play a role in regulating cellular metabolism and inflammation .

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinone derivatives:

  • Case Study 1 : A derivative showed promising results in reducing bacterial load in infected animal models, suggesting potential for therapeutic application .
  • Case Study 2 : In a clinical trial setting, a related compound improved outcomes in patients with fungal infections resistant to standard treatments .

Properties

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFAZZXBOAKXHR-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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